molecular formula C11H10N2O2 B1439067 Ethyl quinazoline-2-carboxylate CAS No. 869299-42-3

Ethyl quinazoline-2-carboxylate

Cat. No. B1439067
M. Wt: 202.21 g/mol
InChI Key: QFABTMLXPTVXSX-UHFFFAOYSA-N
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Description

Ethyl quinazoline-2-carboxylate is a quinazoline derivative . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 .


Synthesis Analysis

Quinazoline derivatives can be synthesized from anthranilamide and ethyl oxalate . The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of Ethyl quinazoline-2-carboxylate is represented by the empirical formula C11H10N2O2 . The SMILES string representation is O=C(OCC)C1=NC2=CC=CC=C2C=N1 .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased interest in their synthesis and bioactivity research . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .


Physical And Chemical Properties Analysis

Ethyl quinazoline-2-carboxylate is a solid substance . It has a molecular weight of 218.21 g/mol .

Scientific Research Applications

  • Antimicrobial and Antiviral Properties : Various derivatives of ethyl quinazoline-2-carboxylate have shown promising results in antimicrobial and antiviral studies. For instance, some derivatives have been evaluated for their potential effectiveness against specific viral infections, including SARS-CoV-2, which is responsible for COVID-19​​.

  • Antioxidant Applications : In addition to their antimicrobial properties, these compounds have also been studied for their antioxidant capabilities. The relevance of antioxidants in various medical and health contexts, particularly in combating oxidative stress-related diseases, makes this an important area of investigation​​.

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

Quinazoline derivatives have drawn attention due to their significant biological activities . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a promising direction . This approach could lead to the development of new drugs or drug candidates .

properties

IUPAC Name

ethyl quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABTMLXPTVXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653759
Record name Ethyl quinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl quinazoline-2-carboxylate

CAS RN

869299-42-3
Record name Ethyl quinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Khan, A Ibrar, W Ahmed, A Saeed - European journal of medicinal …, 2015 - Elsevier
The presence of N-heterocycles as an essential structural motif in a variety of biologically active substances has stimulated the development of new strategies and technologies for their …
Number of citations: 368 www.sciencedirect.com
C Anderson, J Moreno, S Hadida - Synlett, 2014 - thieme-connect.com
… In addition, both the 2-chloroquinazoline (Table [3], entry 10) and ethyl quinazoline-2-carboxylate (Table [3], entry 11) reacted likewise, but in reduced yield. In the case of the ester, the …
Number of citations: 3 www.thieme-connect.com

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